molecular formula C16H21N5O2 B6424879 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034383-88-3

3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B6424879
CAS No.: 2034383-88-3
M. Wt: 315.37 g/mol
InChI Key: SDFROAOTOZWHQC-UHFFFAOYSA-N
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Description

3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound featuring a pyrazole ring, a pyridine ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting with 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a carbon-carbon bond.

    Formation of the oxane ring: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxane moiety.

    Urea formation: Finally, the urea group is introduced by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)amine
  • 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)carbamate

Uniqueness

Compared to similar compounds, 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-21-11-14(10-19-21)13-6-12(7-17-9-13)8-18-16(22)20-15-2-4-23-5-3-15/h6-7,9-11,15H,2-5,8H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFROAOTOZWHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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